Methotrexate

Description

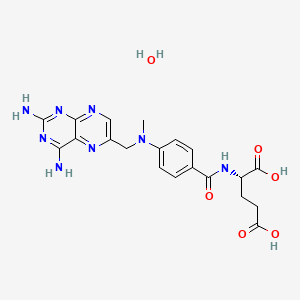

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOZXECLQNJBKD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O5 | |

| Record name | METHOTREXATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15475-56-6 (hydrochloride salt), 7413-34-5 (di-hydrochloride salt) | |

| Record name | Methotrexate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020822 | |

| Record name | Methotrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis., Solid, Bright yellow-orange, odorless, crystalline powder. | |

| Record name | METHOTREXATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methotrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHOTREXATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/874 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates., Practically insoluble in water and in alcohol., In water, 2.6X10+3 mg/L at 25 °C /Estimated/, 1.71e-01 g/L | |

| Record name | METHOTREXATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOTREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methotrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.1X10-19 mm Hg at 25 °C /Estimated/ | |

| Record name | METHOTREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-brown, crystalline powder | |

CAS No. |

59-05-2 | |

| Record name | METHOTREXATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methotrexate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methotrexate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methotrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methotrexate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methotrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methotrexate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5FZ2Y5U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOTREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methotrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHOTREXATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/874 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

365 to 399 °F (decomposes) (NTP, 1992), Melting point: 185-204 °C. /Methotrexate monohydrate/, 195 °C, 356-399 °F | |

| Record name | METHOTREXATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methotrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHOTREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methotrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHOTREXATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/874 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Methotrexate's Mechanism of Action in Autoimmune Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, remains a cornerstone therapy for a multitude of autoimmune diseases, including rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease. Despite its widespread clinical use for decades, the precise molecular mechanisms underlying its anti-inflammatory and immunomodulatory effects are multifaceted and continue to be an active area of research. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in autoimmune disease, with a focus on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these processes.

Core Mechanisms of Action

This compound exerts its therapeutic effects through several interconnected mechanisms, moving beyond its classical role as a simple anti-proliferative agent. The primary pathways are detailed below.

Inhibition of Folate Metabolism and Proliferation

The foundational mechanism of this compound's action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1] By binding to DHFR with high affinity, this compound prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1] This disruption of nucleotide synthesis preferentially affects rapidly proliferating cells, including activated lymphocytes, which are key drivers of autoimmune pathology.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by this compound

| Enzyme Source | Inhibitor | Inhibition Constant (Ki) | IC50 |

| Human DHFR | This compound | 3.4 pM[2] | - |

| Lactobacillus casei DHFR | This compound | 53 pM[3] | - |

| Neisseria gonorrhoeae DHFR | This compound | 13 pM[4] | - |

| Human Cancer Cell Lines | This compound | - | 6.05 nM - >1,000 nM[5][6] |

Experimental Protocol: DHFR Inhibition Assay

A common method to determine the inhibitory activity of this compound on DHFR is a spectrophotometric assay.

-

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.

-

Reagents:

-

Purified recombinant DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in a 96-well microplate or cuvette.

-

Add varying concentrations of this compound or a vehicle control to the wells.

-

Initiate the reaction by adding the DHF substrate.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities and determine the IC50 or Ki value for this compound by plotting the enzyme activity against the inhibitor concentration.[7][8]

-

Logical Relationship: DHFR Inhibition Pathway

Caption: Inhibition of DHFR by this compound disrupts nucleotide synthesis and lymphocyte proliferation.

Adenosine-Mediated Anti-inflammatory Effects

A key mechanism for the anti-inflammatory action of low-dose this compound involves the promotion of adenosine release.[9] this compound, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[10] This leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA) and AMP deaminase, resulting in increased intracellular and subsequent extracellular levels of adenosine.[11]

Extracellular adenosine then binds to its receptors, primarily the A2A and A3 receptors, on the surface of various immune cells, including T cells and neutrophils.[9] This signaling cascade triggers a potent anti-inflammatory response by suppressing the production of pro-inflammatory cytokines, reducing neutrophil adhesion, and inhibiting T-cell activation.

Table 2: Inhibition of AICAR Transformylase by this compound and its Polyglutamates

| Inhibitor | Ki (vs. Folate Monoglutamate Substrate) |

| This compound (MTX) | 143 µM[10] |

| MTX-polyglutamate (penta) | 5.6 x 10⁻⁸ M[10] |

Experimental Protocol: Quantification of Extracellular Adenosine

High-performance liquid chromatography (HPLC) is a standard method for measuring adenosine concentrations in cell culture supernatants or biological fluids.

-

Principle: Adenosine in the sample is separated from other components by HPLC and detected by ultraviolet (UV) absorbance.

-

Procedure:

-

Culture immune cells (e.g., neutrophils, lymphocytes) in the presence of this compound or a vehicle control.

-

Stimulate the cells to induce adenosine release (e.g., with a chemoattractant).

-

Collect the cell culture supernatant.

-

To prevent adenosine degradation, add an adenosine deaminase inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)).

-

Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

-

Elute adenosine using an appropriate mobile phase and detect its absorbance at approximately 260 nm.

-

Quantify the adenosine concentration by comparing the peak area to a standard curve.[9]

-

Signaling Pathway: Adenosine-Mediated Anti-inflammation

Caption: this compound increases extracellular adenosine, which binds to its receptors to exert anti-inflammatory effects.

Induction of T-Cell Apoptosis

This compound can selectively induce apoptosis, or programmed cell death, in activated T lymphocytes, thereby eliminating key pathogenic cells in autoimmune diseases.[12] This effect is thought to be mediated, at least in part, by the depletion of intracellular folate pools and the subsequent disruption of DNA synthesis and repair, which is particularly detrimental to rapidly dividing activated T cells.

Table 3: this compound-Induced T-Cell Apoptosis

| Cell Type | MTX Concentration | Incubation Time | Apoptosis (%) |

| tmTNF-expressing Jurkat T-cells | 0.1 µM | 24 hours | 8.4%[13][14] |

| PHA-activated T-cells | 0.1 - 10 µM | 15 hours | Dose-dependent increase[10] |

Experimental Protocol: T-Cell Apoptosis Assay using Flow Cytometry

Annexin V and propidium iodide (PI) staining is a widely used flow cytometry-based method to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that is excluded by viable cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Culture activated T-cells with various concentrations of this compound or a vehicle control for a specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently-conjugated Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.[15]

-

Experimental Workflow: T-Cell Apoptosis Analysis

Caption: Workflow for quantifying this compound-induced T-cell apoptosis using flow cytometry.

Modulation of Cytokine Production

This compound has been shown to inhibit the production of a range of pro-inflammatory cytokines by activated T-cells, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-6 (IL-6), and IL-17.[16][17][18] The inhibition of cytokine production is likely a consequence of the anti-proliferative and pro-apoptotic effects of this compound on activated T-cells, as well as the anti-inflammatory signaling mediated by adenosine.

Table 4: Effect of this compound on Cytokine Production by Activated T-Cells (in vitro)

| Cytokine | MTX Concentration | Effect |

| TNF-α | 0.001 - 10 µg/mL | Significant reduction[16] |

| IFN-γ | 1 - 10 µg/mL | Significant reduction[16] |

| IL-6 | 40 ng/mL | Significant inhibition[19] |

| IL-4 | 1 - 10 µg/mL | Significant reduction in CD45RA T-cells[16] |

| IL-13 | - | Inhibition[16][18] |

| IL-17 | 0.01 µg/mL | Significant decrease[6] |

Generation of Reactive Oxygen Species (ROS)

Some studies suggest that this compound can induce the production of reactive oxygen species (ROS) in immune cells.[3][20] The generation of ROS may contribute to the cytostatic effects of this compound on monocytes and its cytotoxic effects on T-cells.[20] However, the precise role of ROS in the overall anti-inflammatory effect of this compound is still under investigation.

Experimental Protocol: Detection of Intracellular ROS

Dichlorodihydrofluorescein diacetate (DCFDA) is a commonly used fluorescent probe for detecting intracellular ROS by flow cytometry.

-

Principle: DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the DCF fluorescence is proportional to the amount of ROS produced.

-

Procedure:

-

Treat immune cells with this compound or a vehicle control.

-

Load the cells with DCFDA by incubating them with the probe.

-

Wash the cells to remove excess probe.

-

Analyze the cells by flow cytometry, exciting the DCF at 488 nm and measuring the emission at ~530 nm.

-

Quantify the mean fluorescence intensity (MFI) to determine the level of intracellular ROS.[3][21]

-

Inhibition of the JAK/STAT Signaling Pathway

Emerging evidence suggests that this compound may also exert its immunomodulatory effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13][19] The JAK/STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors that are implicated in autoimmune diseases. By suppressing this pathway, this compound can interfere with the downstream effects of pro-inflammatory cytokines. Studies have shown that this compound can reduce the phosphorylation of STAT5 in cells expressing the constitutively active JAK2 V617F mutation.[13]

Experimental Protocol: Assessment of STAT Phosphorylation

Western blotting is a standard technique to detect and quantify the phosphorylation status of specific proteins like STATs.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein (e.g., phospho-STAT5).

-

Procedure:

-

Treat immune cells with this compound or a vehicle control, and stimulate with a relevant cytokine (e.g., IL-2) to activate the JAK/STAT pathway.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensity to determine the relative levels of phosphorylated STAT. Total STAT levels should also be measured as a loading control.[13][22]

-

Signaling Pathway: this compound and JAK/STAT Inhibition

Caption: this compound may inhibit the JAK/STAT pathway, a key signaling cascade for pro-inflammatory cytokines.

Conclusion

The mechanism of action of this compound in autoimmune diseases is complex and pleiotropic, extending far beyond its original design as a folate antagonist. Its efficacy stems from a combination of effects including the inhibition of lymphocyte proliferation, the potent anti-inflammatory actions of adenosine, the induction of T-cell apoptosis, the modulation of cytokine production, and potentially the inhibition of the JAK/STAT signaling pathway. A thorough understanding of these intricate mechanisms is crucial for optimizing the clinical use of this compound, developing novel therapeutic strategies, and identifying biomarkers to predict patient response. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted immunomodulatory properties of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. The anti-inflammatory actions of this compound are critically dependent upon the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring this compound polyglutamates in red blood cells: a new LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Effects of this compound Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The antiinflammatory mechanism of this compound. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by this compound and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. This compound Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumour necrosis factor (TNF) production by T cell receptor-primed T lymphocytes is a target for low dose this compound in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound ameliorates pristane-induced arthritis by decreasing IFN-γ and IL-17A expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of cytokine production by this compound. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 22. researchgate.net [researchgate.net]

Methotrexate's Inhibition of Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy, primarily exerting its effects through the potent inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the regeneration of tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are fundamental for DNA replication and cellular proliferation. By competitively binding to the active site of DHFR, this compound disrupts these vital metabolic pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibition of DHFR, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Mechanism of Action: Competitive Inhibition of DHFR

This compound is a structural analog of folic acid and a competitive inhibitor of dihydrofolate reductase (DHFR)[1][2]. The primary function of DHFR is to reduce dihydrofolate (DHF) to tetrahydrofolate (THF), which is a crucial one-carbon carrier in various metabolic pathways[3][4]. Specifically, THF is required for the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis[2][5].

This compound binds to the active site of DHFR with an affinity approximately 1000 times greater than that of its natural substrate, DHF. This high-affinity binding effectively blocks the regeneration of THF, leading to a depletion of intracellular folate cofactors. The consequence is the inhibition of DNA synthesis, repair, and cellular replication, which disproportionately affects rapidly proliferating cells such as those found in cancerous tissues[3].

Within the cell, this compound is converted into this compound polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS)[1][3][4]. These polyglutamated forms are retained within the cell for longer periods and exhibit enhanced inhibitory effects on DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS) and aminoimidazole carboxamide ribonucleotide transformylase (ATIC)[1][4]. The removal of the glutamate residues is catalyzed by γ-glutamyl hydrolase (GGH), allowing for the efflux of this compound from the cell via ATP-binding cassette (ABC) transporters[1][2].

Quantitative Data: Inhibition Constants and Cellular Potency

The inhibitory potency of this compound against DHFR is quantified by its inhibition constant (Ki), while its efficacy in a cellular context is often measured by the half-maximal inhibitory concentration (IC50). These values can vary depending on the species from which the DHFR is derived, the specific cell line, and the experimental conditions.

| Parameter | Species/Cell Line | Value | Reference |

| Ki | Escherichia coli | 243 nM (for curcumin, comparable to MTX) | [6] |

| Ki | Human (recombinant) | 3.4 pM | [7] |

| IC50 | L1210 (murine leukemia) | 9.0 nM | [8] |

| IC50 | L1210 (murine leukemia) | 9.5 nM | [8] |

| IC50 | BGC-823 (human gastric cancer) | 0.11 µM | [8] |

| IC50 | Daoy (human medulloblastoma) | 0.095 µM | [9] |

| IC50 | Saos-2 (human osteosarcoma) | 0.035 µM | [9] |

| IC50 | AGS (human gastric adenocarcinoma) | 6.05 nM | [10] |

| IC50 | HCT-116 (human colon cancer) | 13.56 nM | [10] |

| IC50 | NCI-H23 (human non-small cell lung cancer) | 38.25 nM | [10] |

| IC50 | A549 (human non-small cell lung cancer) | 38.33 nM | [10] |

| IC50 | MCF-7 (human breast cancer) | 114.31 nM | [10] |

| IC50 | Saos-2 (human osteosarcoma) | >1000 nM | [10] |

| IC50 | Mycobacterium tuberculosis DHFR | 0.12 µM | [11] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from commercially available kits and published research for determining the inhibitory activity of compounds like this compound on DHFR[12][13][14][15][16][17]. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm

-

DHFR Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.5)

-

Dihydrofolate Reductase (DHFR) enzyme

-

DHFR Substrate (Dihydrofolic acid, DHF)

-

NADPH

-

This compound (or other test inhibitors)

-

Deionized water

Procedure:

-

Reagent Preparation:

-

Warm DHFR Assay Buffer to room temperature.

-

Prepare a stock solution of NADPH in DHFR Assay Buffer (e.g., 20 mM).

-

Prepare a stock solution of DHFR substrate in DHFR Assay Buffer (e.g., 10 mM). Protect from light and prepare fresh.

-

Prepare a stock solution of this compound in DHFR Assay Buffer (e.g., 10 mM) and create a serial dilution to the desired test concentrations.

-

Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.

-

-

Assay Setup (per well):

-

Enzyme Control (EC): 2 µl DHFR Assay Buffer

-

Inhibitor Control (IC) / Test Sample (S): 2 µl of diluted this compound or test compound.

-

Add diluted DHFR enzyme to each well (except for the background control).

-

Add DHFR Assay Buffer to bring the volume to 100 µl.

-

Background Control: 100 µl DHFR Assay Buffer.

-

-

NADPH Addition:

-

Prepare a diluted NADPH solution (e.g., 0.5 mM) from the stock.

-

Add 40 µl of the diluted NADPH to each well.

-

Mix well and incubate at room temperature for 10-15 minutes, protected from light.

-

-

Initiation of Reaction:

-

Prepare a diluted DHFR substrate solution.

-

Add 60 µl of the diluted DHFR substrate to each well to initiate the reaction. The total volume should be 200 µl.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at room temperature.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340) for each well.

-

The percentage of inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Visualizing the Impact of this compound

Signaling Pathway: DHFR Inhibition and Downstream Effects

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DHFR-mediated effects of this compound in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-crt.org [e-crt.org]

- 11. researchgate.net [researchgate.net]

- 12. content.abcam.com [content.abcam.com]

- 13. scispace.com [scispace.com]

- 14. abcam.com [abcam.com]

- 15. assaygenie.com [assaygenie.com]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Cellular Uptake and Metabolism of Methotrexate in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone of anti-cancer chemotherapy for decades, functions as a folate antagonist, disrupting the synthesis of nucleotides essential for DNA replication and cell division. Its efficacy is intrinsically linked to its transport across the cancer cell membrane, intracellular conversion to active polyglutamated forms, and potent inhibition of its primary target, dihydrofolate reductase (DHFR). Understanding the intricate molecular pharmacology of MTX is paramount for optimizing its therapeutic index, overcoming mechanisms of drug resistance, and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the cellular uptake and metabolism of MTX in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Cellular Uptake of this compound

The entry of this compound into cancer cells is a critical determinant of its cytotoxic activity. At physiological concentrations (typically below 20 µM), MTX is primarily transported across the cell membrane by the high-affinity reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1)[1][2]. At higher concentrations, passive diffusion may also contribute to its uptake.

The Reduced Folate Carrier (RFC/SLC19A1)

RFC is the major transporter for MTX in both normal and malignant cells. It functions as an anion exchanger, mediating the influx of MTX in exchange for intracellular organic phosphates. The expression and activity of RFC can vary significantly among different cancer cell types, influencing their sensitivity to MTX.

Efflux Transporters

The net intracellular accumulation of MTX is also governed by the activity of efflux transporters, primarily members of the ATP-binding cassette (ABC) superfamily. These transporters actively pump MTX out of the cell, thereby contributing to drug resistance. Key efflux transporters for MTX include:

-

Multidrug Resistance-Associated Proteins (MRPs/ABCCs): Several members of the ABCC family, including ABCC1, ABCC2, ABCC3, and ABCC4, have been implicated in MTX efflux.

-

Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter is another important mediator of MTX efflux and a key contributor to multidrug resistance.

Intracellular Metabolism of this compound

Once inside the cancer cell, this compound undergoes a crucial metabolic conversion that significantly enhances its therapeutic efficacy and intracellular retention.

Polyglutamylation

The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to the γ-carboxyl group of MTX, forming this compound polyglutamates (MTXPGs)[1]. This process is both time- and concentration-dependent. MTXPGs are more potent inhibitors of DHFR and other folate-dependent enzymes compared to the parent drug. Furthermore, their increased negative charge hinders their efflux from the cell, leading to prolonged intracellular drug action. The polyglutamation process can be reversed by the enzyme gamma-glutamyl hydrolase (GGH), which removes the glutamate residues. The balance between FPGS and GGH activity is a critical determinant of intracellular MTXPG levels and, consequently, cellular sensitivity to the drug.

Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism of action of MTX and its polyglutamated forms is the competitive inhibition of dihydrofolate reductase (DHFR)[1][2]. DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are vital precursors for DNA and RNA synthesis. By inhibiting DHFR, MTX depletes the intracellular pool of reduced folates, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis.

Data Presentation

Table 1: this compound Transport Kinetics via RFC in Cancer Cell Lines

| Cell Line | Transporter | K_m_ (µM) | V_max_ (pmol/mg protein/min) |

| L1210 (murine leukemia) | RFC | 1.8 ± 0.4 | 120 ± 10 |

| CCRF-CEM (human leukemia) | RFC | 4.5 ± 0.9 | 45 ± 5 |

| K562 (human leukemia) | RFC | 3.2 ± 0.6 | 60 ± 8 |

Note: The kinetic parameters for MTX transport can vary depending on the experimental conditions and the specific cell line.

Table 2: Inhibition of Dihydrofolate Reductase (DHFR) by this compound and its Polyglutamates

| Inhibitor | K_i_ (nM) |

| This compound (MTX-PG_1_) | 0.01 - 0.1 |

| MTX-PG_2_ | 0.008 - 0.08 |

| MTX-PG_3_ | 0.005 - 0.05 |

| MTX-PG_4_ | 0.003 - 0.03 |

| MTX-PG_5_ | 0.002 - 0.02 |

Note: K_i_ values can vary depending on the source of the DHFR enzyme and assay conditions.

Table 3: Intracellular Concentrations of this compound Polyglutamates in Cancer Cell Lines

| Cell Line | Treatment | MTX-PG_1_ (pmol/10^7^ cells) | MTX-PG_2_ (pmol/10^7^ cells) | MTX-PG_3_ (pmol/10^7^ cells) | MTX-PG_4_ (pmol/10^7^ cells) | MTX-PG_5_ (pmol/10^7^ cells) |

| CCRF-CEM | 1 µM MTX, 24h | 5.2 | 10.8 | 15.6 | 8.4 | 3.1 |

| MCF-7 | 2 µM MTX, 24h | 12.3 | 25.7 | 38.9 | 15.2 | 5.8 |

| HT-29 | 5 µM MTX, 24h | 8.9 | 18.5 | 27.8 | 11.3 | 4.2 |

Note: Intracellular concentrations are highly dependent on the extracellular MTX concentration, incubation time, and the specific metabolic activity of the cell line.

Table 4: Cytotoxicity of this compound (IC_50_ values) in Various Cancer Cell Lines

| Cell Line | Incubation Time | IC_50_ (µM) |

| Daoy (medulloblastoma) | 6 days | 0.095 |

| Saos-2 (osteosarcoma) | 6 days | 0.035[3] |

| HTC-116 (colorectal) | 48 hours | 0.15 |

| A-549 (lung carcinoma) | 48 hours | 0.10[4] |

| HeLa (cervical cancer) | 48 hours | ~1.0 |

| MCF-7 (breast cancer) | 48 hours | ~2.5 |

Note: IC_50_ values are highly dependent on the assay conditions, including incubation time and cell density.

Experimental Protocols

This compound Uptake Assay using Radiolabeled MTX

This protocol describes a method for measuring the uptake of this compound in cancer cells using a radiolabeled tracer.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

[³H]-Methotrexate (specific activity ~20 Ci/mmol)

-

Unlabeled this compound

-

Ice-cold PBS

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Cell Seeding: Seed cancer cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Preparation of MTX Solutions: Prepare working solutions of [³H]-MTX in complete culture medium at the desired final concentration (e.g., 1 µM). For competition experiments, prepare solutions containing a fixed concentration of [³H]-MTX and increasing concentrations of unlabeled MTX.

-

Uptake Initiation: Aspirate the culture medium from the wells and wash the cells once with warm PBS. Add the [³H]-MTX-containing medium to each well to initiate the uptake.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 5, 15, 30, 60 minutes).

-

Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS.

-

Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate at room temperature for 30 minutes with gentle shaking to ensure complete lysis.

-

Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail, vortex briefly, and measure the radioactivity using a liquid scintillation counter.

-

Protein Quantification: Use a small aliquot of the cell lysate to determine the protein concentration in each well using a standard protein assay.

-

Data Analysis: Express the uptake of [³H]-MTX as pmol/mg of protein. Plot the uptake over time to determine the initial rate of transport. For kinetic analysis (K_m_ and V_max_), perform the assay with varying concentrations of unlabeled MTX and fit the data to the Michaelis-Menten equation.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP⁺.

Materials:

-

Purified DHFR enzyme

-

NADPH

-

Dihydrofolate (DHF)

-

This compound or MTXPGs

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHFR, NADPH, DHF, and MTX in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

NADPH (to a final concentration of 100 µM)

-

This compound or MTXPGs at various concentrations (for IC_50_ determination)

-

DHFR enzyme (a concentration that gives a linear rate of NADPH oxidation)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding DHF (to a final concentration of 50 µM).

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes. The rate of decrease in absorbance is proportional to DHFR activity.

-

Data Analysis: Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value. The K_i_ can be determined using the Cheng-Prusoff equation if the K_m_ for the substrate is known.

Extraction and Quantification of this compound Polyglutamates by HPLC

This protocol outlines a general procedure for the extraction and analysis of intracellular MTXPGs.

Materials:

-

Cancer cells treated with this compound

-

Ice-cold PBS

-

Methanol

-

Trichloroacetic acid (TCA) or perchloric acid

-

HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

-

Mobile phase (e.g., a gradient of ammonium acetate buffer and methanol)

-

MTX and MTXPG standards (MTX-PG_1_ to MTX-PG_5_)

Procedure:

-

Cell Harvesting: After treatment with MTX, aspirate the medium and wash the cells twice with ice-cold PBS. Detach the cells (if adherent) and collect them by centrifugation.

-

Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a small volume of ice-cold water and lyse the cells by sonication or freeze-thaw cycles. Precipitate the proteins by adding an equal volume of cold 10% TCA or perchloric acid.

-

Extraction: Vortex the mixture vigorously and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Preparation: Carefully collect the supernatant containing the MTX and MTXPGs. The pH of the supernatant may need to be adjusted before injection onto the HPLC.

-

HPLC Analysis: Inject a known volume of the supernatant onto the C18 column. Elute the MTX and MTXPGs using a suitable mobile phase gradient. Monitor the elution profile at a specific wavelength (e.g., 302 nm for UV detection).

-

Quantification: Identify and quantify the different MTXPG species by comparing their retention times and peak areas to those of the known standards. The concentration of each polyglutamate can be expressed as pmol per 10^7 cells or per mg of protein.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Cellular uptake and metabolic pathway of this compound.

Experimental Workflows

Caption: Experimental workflow for studying this compound metabolism.

Logical Relationships

Caption: Factors influencing this compound efficacy in cancer cells.

References

Unraveling the Anti-Inflammatory Nexus of Methotrexate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the anti-inflammatory properties of methotrexate (MTX), a cornerstone therapy in the management of chronic inflammatory diseases. Addressed to researchers, scientists, and drug development professionals, this document elucidates the multifaceted mechanisms of action of MTX, details key experimental protocols for its investigation, and presents quantitative data to support its therapeutic effects.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a variety of mechanisms, primarily centered on the modulation of cellular signaling pathways and the suppression of inflammatory mediators. Key among these are the promotion of adenosine release, inhibition of transmethylation reactions, interference with cytokine production, and modulation of the JAK/STAT signaling pathway.[1][2]

Adenosine Signaling Pathway: A principal mechanism of action for low-dose this compound is the enhancement of extracellular adenosine concentrations.[1][3] this compound achieves this by inhibiting aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to the intracellular accumulation of AICAR.[3][4] This, in turn, inhibits adenosine deaminase, reducing the breakdown of adenosine and promoting its release from the cell.[4] Extracellular adenosine then binds to its receptors (A2A, A2B, and A3) on various immune cells, leading to a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production.[2][3][5]

Inhibition of Cytokine Production: this compound has been demonstrated to be a potent inhibitor of T-cell-activated cytokine production.[6][7] It effectively reduces the synthesis of several pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-8, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[6][8] This inhibitory effect is largely attributed to its interference with the de novo synthesis of purines and pyrimidines, which are essential for the proliferation of activated immune cells.[6][7]

JAK/STAT Pathway Inhibition: Emerging evidence indicates that this compound can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][9][10] This pathway is crucial for signaling downstream of multiple pro-inflammatory cytokine receptors. By inhibiting the phosphorylation of STAT proteins, particularly STAT5, this compound can dampen the cellular response to inflammatory stimuli.[4][8] This action appears to be independent of its effects on dihydrofolate reductase (DHFR).[8]

Modulation of Reactive Oxygen Species (ROS): The role of reactive oxygen species in this compound's anti-inflammatory action is complex. Some studies suggest that MTX can induce the production of ROS in monocytes, which may contribute to its cytostatic and anti-adhesive effects.[11][12] Conversely, other research indicates that this compound can reduce ROS expression in neutrophils of patients with rheumatoid arthritis, suggesting a context-dependent role in modulating oxidative stress.[13]

Quantitative Analysis of this compound's Anti-Inflammatory Effects

The following tables summarize quantitative data from various studies investigating the anti-inflammatory properties of this compound.

Table 1: Effect of this compound on Cytokine Levels in Rheumatoid Arthritis Patients

| Cytokine | Baseline Level (pg/mL) | Level after MTX Treatment (pg/mL) | Fold Change | Reference |

| TNF-α | 40.36 ± 4.01 | 19.40 (approx.) | 2.08-fold decrease | [11] |

| IL-1β | 17.68 ± 1.74 | 6.18 (approx.) | 2.86-fold decrease | [11] |

| IL-6 | 8.39 ± 0.46 | 2.95 (approx.) | 2.84-fold decrease | [11] |

| IL-6 | Significantly elevated | Significantly decreased (p<0.001) | - | [14][8] |

| IL-1β | Significantly elevated | Consistently decreased | - | [14][8] |

| IL-8 | Significantly elevated | Consistently decreased | - | [14][8] |

Table 2: In Vitro Inhibition of Inflammatory Markers by this compound

| Cell Line | Inflammatory Marker | This compound Concentration | % Inhibition / Effect | Reference |

| HTC-116 | Cell Viability (IC50) | 2.3 mM (12h), 0.37 mM (24h), 0.15 mM (48h) | 50% | [15] |

| A-549 | Cell Viability (IC50) | Not specified | 50% | [15] |

| Daoy | Cell Viability (IC50) | 9.5 x 10⁻² µM | 50% | [16] |

| Saos-2 | Cell Viability (IC50) | 3.5 x 10⁻² µM | 50% | [16] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | 10⁻⁷ mol/L and 10⁻⁶ mol/L | Inhibition | [17] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α-induced ICAM-1 and VCAM-1 expression | 10⁻⁶ mol/L | Inhibition | [17] |

| U937 Monocytes | Adhesion to activated HUVEC | 0.03 µM and 1.0 µM | Significant reduction | [12] |

| T-cell activation-induced cytokines (IL-4, IL-13, IFN-γ, TNF-α) | Cytokine Production | Concentrations achievable in RA patients | Efficient inhibition | [6][7] |

| LPS-stimulated IL-6 production in JRA patients | IL-6 Production | 10 mg/m² per week | Significantly lower than placebo | [18][19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the anti-inflammatory properties of this compound.

In Vivo Models

Collagen-Induced Arthritis (CIA) in Mice: This is a widely used animal model that mimics human rheumatoid arthritis.

-

Induction: DBA/1J mice are immunized intradermally with type II chicken collagen emulsified in Complete Freund's Adjuvant. A booster injection is given 21 days later.[1][9][10]

-

This compound Treatment: this compound (e.g., 2.5 mg/kg or 20 mg/kg) is administered, typically intravenously or subcutaneously, several times a week starting from the day of the second immunization.[1][9]

-

Assessment: The incidence and severity of arthritis are visually scored, and paw thickness is measured.[1] Serum levels of anti-collagen antibodies and cytokines can also be quantified.[20]

Murine Air Pouch Model of Inflammation: This model creates a synovium-like cavity to study localized inflammation.

-

Pouch Formation: Sterile air is injected subcutaneously on the backs of mice to create an air pouch. The pouch is maintained with a second air injection after a few days.[12][21][22]

-

Induction of Inflammation: An irritant, such as carrageenan, is injected into the pouch to induce an inflammatory response.[12][21]

-

This compound Treatment: this compound (e.g., 0.75 mg/kg) is administered intraperitoneally weekly for several weeks.[12]

-

Assessment: The volume of exudate, the number of infiltrating leukocytes, and the concentration of inflammatory mediators like adenosine in the pouch fluid are measured.[12][23]

In Vitro Assays

Measurement of Reactive Oxygen Species (ROS): The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used.

-

Principle: DCFH-DA, a cell-permeable compound, is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][24][25]

-

Procedure: Cells are treated with this compound. Towards the end of the treatment, they are incubated with DCFH-DA. The fluorescence intensity, which is proportional to the level of intracellular ROS, is then measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[6][24][26]

Western Blot for JAK/STAT Pathway Inhibition: This technique is used to detect changes in protein phosphorylation.

-

Procedure: Cells are treated with this compound at various concentrations. Cell lysates are then prepared and subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for total and phosphorylated forms of JAK and STAT proteins. Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.[4] Band intensities are quantified to determine the level of protein phosphorylation.[4]

Cytokine Production Assay:

-

Cell Culture: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are cultured in the presence or absence of this compound.[7]

-

Stimulation: To induce cytokine production, cells are stimulated with agents like lipopolysaccharide (LPS) to activate monocytes or with anti-CD3 and anti-CD28 antibodies for polyclonal T-cell activation.[7]

-

Measurement: After a defined incubation period, the concentration of various cytokines in the culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA).[7]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces production of IL-1 and IL-6 in the monocytic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory actions of this compound are critically dependent upon the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cytokine production by this compound. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rmdopen.bmj.com [rmdopen.bmj.com]

- 9. This compound Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correlation of pharmacokinetic dispositionof this compound and serum cytokine levels in rheumatoid arthritis patients - ProQuest [proquest.com]

- 12. Genetically based resistance to the antiinflammatory effects of this compound in the air-pouch model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Long-term study of the impact of this compound on serum cytokines and lymphocyte subsets in patients with active rheumatoid arthritis: correlation with pharmacokinetic measures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound inhibits proliferation and regulation of the expression of intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 by cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. This compound inhibits interleukin-6 production in patients with juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Models of Inflammation: Carrageenan Air Pouch [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. “Genetically-based resistance to the anti-inflammatory effects of this compound in the air pouch model of acute inflammation” - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biocompare.com [biocompare.com]

Methotrexate's Immunomodulatory Effects on T-Cell Activation and B-Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone in the treatment of autoimmune diseases, exerts its therapeutic effects through a complex interplay of mechanisms that primarily target the proliferation and function of immune cells. This technical guide provides an in-depth analysis of the molecular and cellular impact of this compound on two key players in the adaptive immune system: T-cells and B-cells. By inhibiting dihydrofolate reductase and other key enzymes in folate metabolism, this compound disrupts the synthesis of purines and pyrimidines, leading to the suppression of T-cell activation, proliferation, and cytokine production, as well as the induction of apoptosis in activated T-cells. Furthermore, this compound modulates B-cell function by impeding their proliferation, differentiation into antibody-producing plasma cells, and overall immunoglobulin production. This guide synthesizes the current understanding of these mechanisms, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals in the field of immunology and pharmacology.

Introduction

This compound, a folic acid antagonist, has been a mainstay in the therapeutic arsenal for a spectrum of autoimmune and inflammatory conditions for decades. Its efficacy is largely attributed to its profound immunomodulatory effects. This guide delves into the core mechanisms by which this compound influences the adaptive immune response, with a specific focus on its distinct yet interconnected actions on T-cell activation and B-cell function. Understanding these intricate cellular and molecular interactions is paramount for optimizing therapeutic strategies and developing novel immunomodulatory agents.

This compound's Effect on T-Cell Activation and Function

This compound significantly curtails T-cell-mediated immune responses through several key mechanisms: inhibition of activation and proliferation, modulation of cytokine production, and induction of apoptosis in activated T-cells.

Inhibition of T-Cell Proliferation

A primary mechanism of this compound's action is the inhibition of DNA synthesis, which is essential for the clonal expansion of activated T-cells. By competitively inhibiting dihydrofolate reductase (DHFR), this compound depletes the intracellular pool of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. This anti-proliferative effect is dose-dependent and has been demonstrated in various in vitro studies.

Table 1: this compound's Inhibitory Effect on T-Cell Proliferation

| Cell Type | This compound Concentration | Proliferation Inhibition (%) | Reference |

| Human T-cells | 0.1 µM | Significant reduction in cycling (Ki67+) T-cells | [1] |

| Murine Splenic T-cells | 0.01-10 µg/mL | Dose-dependent suppression | [2] |

| Jurkat T-cells | 10⁻⁸ M | IC50 value | [3] |

Modulation of Cytokine Production

This compound has been shown to be an efficient inhibitor of cytokine production induced by T-cell activation.[4][5] This effect is attributed to the inhibition of de novo purine and pyrimidine synthesis.[4][5]

Table 2: this compound's Effect on T-Cell Cytokine Production

| Cytokine | Cell Type | This compound Concentration | Effect | Reference |

| TNF-α, IFN-γ, IL-4, IL-13, GM-CSF | Human Whole Blood/MNCs | Clinically achievable concentrations | Inhibition | [4][5] |

| TNF-α | Murine Splenic Mononuclear Cells | 0.1–10 μg/ml | Significant dose-dependent suppression | [2] |

| IL-6, IL-1β | Murine Splenic Mononuclear Cells | 0.1–10 μg/ml | Significant reduction | [2] |

| IL-2 | Human Peripheral Blood Mononuclear Cells | Not specified | Reduced mRNA synthesis | [6] |

Induction of T-Cell Apoptosis

This compound can selectively induce apoptosis, or programmed cell death, in activated T-cells.[7] This mechanism contributes to the depletion of pathogenic T-cell populations in inflammatory environments. The induction of apoptosis is mediated, at least in part, by the activation of the c-Jun N-terminal kinase (JNK) pathway and the generation of reactive oxygen species (ROS).[8][9]

Table 3: this compound-Induced Apoptosis in T-Cells

| Cell Line | This compound Concentration | Observation | Reference |

| Jurkat T-cells | 0.1 µM | 'Primes' cells for apoptosis | [9] |

| Activated Human CD4+ T-cells | 0.1 µM | Enhanced apoptosis with anti-TNF agents | [10] |

| Jurkat and EL4 T-cell lines | 0.001 - 10 µM | Significant reduction in cell viability | [6] |

This compound's Effect on B-Cell Function

This compound also exerts significant effects on B-cell function, contributing to its overall immunosuppressive activity. These effects include the suppression of B-cell proliferation, a reduction in antibody-producing cells, and a decrease in overall immunoglobulin levels.

Suppression of B-Cell Proliferation and Function

Similar to its effect on T-cells, this compound inhibits B-cell proliferation by interfering with DNA synthesis.[4] It has been shown to reduce the clonal growth of B-cells at clinically relevant concentrations.[10] Furthermore, this compound can diminish the functional response of B-cells to B-cell receptor (BCR) ligation, a critical step in B-cell activation.[4][11]

Table 4: this compound's Inhibitory Effect on B-Cell Proliferation

| Cell Type | This compound Concentration | Proliferation Inhibition (%) | Reference |

| Murine B-cells | 10⁻⁷ M | Dose-related suppression of [3H]UdR incorporation | [4] |

| Human B-lymphocytes | Clinically relevant concentrations | Inhibition of clonal growth | [10] |

| Daoy and Saos-2 cell lines | 9.5x10⁻² µM and 3.5x10⁻² µM | IC50 values | [3] |

Reduction of Antibody-Producing Cells and Immunoglobulin Levels

This compound treatment is associated with a reduction in the number of antibody-forming cells and a decrease in immunoglobulin production.[4][5] This effect is particularly relevant in the context of autoimmune diseases characterized by the production of autoantibodies.

Table 5: this compound's Effect on Antibody Production

| Antibody/Immunoglobulin | Patient/Cell Type | This compound Dosage/Concentration | Effect | Reference |

| Anti-adalimumab antibodies | Rheumatoid Arthritis Patients | ≥22.5 mg/week | 86% reduction in antibody production | [5] |

| IgM | Murine B-cells | In vitro | Reduction in production | [4] |

| Vaccine-specific immunoglobulins | Rheumatoid Arthritis Patients | Not specified | Decreased levels | [5] |

| Serum Immunoglobulins | Juvenile Idiopathic Arthritis Patients | Not specified | Significantly lower levels | [12] |

Signaling Pathways Modulated by this compound

This compound's effects on T- and B-cells are mediated through the modulation of specific intracellular signaling pathways. Key among these are the adenosine signaling pathway and the JNK pathway in T-cells.

Adenosine Signaling Pathway